REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][N:3]=[N:2]1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:13][O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C=O)C.O.CCOCC>[CH2:15]([O:14][CH2:13][N:2]1[N:3]=[N:4][CH:5]=[N:1]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
ClCOCC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 16 h at rt
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
Extraction and chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCN1N=CN=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |